molecular formula C10H14ClF2N5O B12230220 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12230220
M. Wt: 293.70 g/mol
InChI Key: OFZOFYMWZDHWJH-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of chemistry and pharmaceuticals. This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform under specific reaction conditions . The process often requires the presence of a base and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to ensure high yield and purity of the final product. The use of advanced difluoromethylation reagents and techniques has streamlined the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group is particularly noteworthy, as it enhances the compound’s stability and bioactivity .

Properties

Molecular Formula

C10H14ClF2N5O

Molecular Weight

293.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5O.ClH/c1-16-6-8(9(15-16)18-2)13-5-7-3-4-14-17(7)10(11)12;/h3-4,6,10,13H,5H2,1-2H3;1H

InChI Key

OFZOFYMWZDHWJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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